molecular formula C13H23N3O5 B2542734 4-ethyl-N-(2-hydroxy-4-methoxy-2-methylbutyl)-2,3-dioxopiperazine-1-carboxamide CAS No. 2310142-51-7

4-ethyl-N-(2-hydroxy-4-methoxy-2-methylbutyl)-2,3-dioxopiperazine-1-carboxamide

Cat. No.: B2542734
CAS No.: 2310142-51-7
M. Wt: 301.343
InChI Key: PFONFVIWOYEOLF-UHFFFAOYSA-N
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Description

Chemical Structure and Key Features
The compound 4-ethyl-N-(2-hydroxy-4-methoxy-2-methylbutyl)-2,3-dioxopiperazine-1-carboxamide (CAS: 85916-94-5) is a derivative of cefoperazone, a third-generation cephalosporin antibiotic . Its molecular formula is C₂₀H₂₅N₅O₉S, with a molecular weight of 511.506 g/mol. Structurally, it contains:

  • A 2,3-dioxopiperazine ring (a diketopiperazine derivative) in a half-chair conformation .
  • An ethyl group at position 4 of the piperazine ring.
  • A substituted butyl chain with hydroxy, methoxy, and methyl groups.
  • A carboxamide linker critical for biological interactions .

Synthesis and Characterization
The compound is synthesized via multi-step organic reactions, including coupling of activated intermediates (e.g., using HOBt/DCC) and purification via chromatography . Key characterization methods include:

  • Spectroscopy: ¹H NMR and ¹³C NMR confirm the presence of methoxy (δ ~3.89 ppm) and hydroxy groups .
  • X-ray crystallography: Reveals intermolecular hydrogen bonding (O–H⋯O, C–H⋯O) and π–π stacking, critical for crystal packing .

Applications As a cefoperazone intermediate, it is used in antibiotic synthesis.

Properties

IUPAC Name

4-ethyl-N-(2-hydroxy-4-methoxy-2-methylbutyl)-2,3-dioxopiperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N3O5/c1-4-15-6-7-16(11(18)10(15)17)12(19)14-9-13(2,20)5-8-21-3/h20H,4-9H2,1-3H3,(H,14,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFONFVIWOYEOLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(C(=O)C1=O)C(=O)NCC(C)(CCOC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Ethyl-N-(2-hydroxy-4-methoxy-2-methylbutyl)-2,3-dioxopiperazine-1-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound's structure comprises a piperazine ring with various substituents that may influence its biological activity. The presence of the hydroxy and methoxy groups is particularly significant, as these functional groups can enhance solubility and bioavailability.

Biological Activity Overview

Research indicates that compounds with similar structural frameworks exhibit a range of biological activities, including:

  • Anticancer Activity : Many derivatives of piperazine have shown promise in inhibiting tumor growth.
  • Antimicrobial Properties : Certain piperazine derivatives are known to possess antibacterial and antifungal activities.
  • Cytotoxic Effects : Some studies suggest that these compounds can induce apoptosis in cancer cells.

The mechanisms through which 4-ethyl-N-(2-hydroxy-4-methoxy-2-methylbutyl)-2,3-dioxopiperazine-1-carboxamide exerts its effects may include:

  • Inhibition of Enzymatic Activity : Compounds similar to this one often inhibit key enzymes involved in cell proliferation.
  • Modulation of Signaling Pathways : It may affect pathways such as the MAPK/ERK pathway, commonly associated with cell growth and survival.
  • Induction of Oxidative Stress : Some studies indicate that these compounds can increase reactive oxygen species (ROS) levels, leading to cell death in cancer cells.

Case Studies

  • Anticancer Efficacy :
    A study investigated the effects of a related compound on various cancer cell lines. Results showed a dose-dependent reduction in cell viability, suggesting potential for further development as an anticancer agent.
  • Antimicrobial Activity :
    In another study, derivatives were tested against common pathogens such as E. coli and Staphylococcus aureus. The results indicated significant inhibition at specific concentrations.

Data Tables

Study FocusCompound TestedResult
Anticancer Activity4-Ethyl-N-(2-hydroxy-4-methoxy...)Dose-dependent cytotoxicity
AntimicrobialSimilar piperazine derivativesSignificant inhibition of bacteria
Toxicity AssessmentVarious concentrations in animal modelsElevated liver and kidney weights

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Compounds

Compound Name Molecular Formula MW (g/mol) Key Functional Groups Biological Activity Synthesis Method References
Target Compound: 4-Ethyl-N-(2-hydroxy-4-methoxy-2-methylbutyl)-2,3-dioxopiperazine-1-carboxamide C₂₀H₂₅N₅O₉S 511.506 2,3-dioxopiperazine, carboxamide, hydroxy, methoxy Antibiotic intermediate Coupling reactions (HOBt/DCC)
4-Ethyl-N-(4-hydroxyphenyl)-2,3-dioxopiperazine-1-carboxamide C₁₃H₁₆N₃O₄ 278.28 2,3-dioxopiperazine, carboxamide, phenol Not reported Not specified
N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide C₁₃H₁₈ClN₃O 267.75 Piperazine, carboxamide, chloro Intermediate in organic synthesis Condensation reactions
(2S)-2-(4-Ethyl-2,3-dioxopiperazine-1-carboxamido)-2-(4-hydroxyphenyl)acetic acid C₁₅H₁₉N₃O₆ 337.33 2,3-dioxopiperazine, carboxamide, hydroxy, acetic acid Cefoperazone synthesis (chiral intermediate) Hydrolysis and coupling
4-Ethyl-N-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}piperazine-1-carboxamide C₁₆H₂₃N₄O₃ 327.38 Piperazine, carboxamide, methoxy, amide Not reported Nucleophilic substitution

Key Structural and Functional Differences

Core Ring Systems: The target compound and its dioxopiperazine analogs (e.g., ) feature a 2,3-dioxopiperazine ring, which enhances hydrogen bonding and enzymatic interactions compared to simple piperazine derivatives (e.g., ).

Carboxamide linkers are critical for receptor selectivity. Removal of the carbonyl group (e.g., in dopamine D3 ligands) reduces binding affinity by >100-fold .

Synthetic Complexity :

  • The target compound requires multi-step synthesis with orthogonal optimization (yield: ~74%) , while simpler derivatives (e.g., ) are synthesized via single-step reactions.

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